molecular formula C8H15NO2 B093380 N-(Isobutoxymethyl)acrylamide CAS No. 16669-59-3

N-(Isobutoxymethyl)acrylamide

Cat. No. B093380
CAS RN: 16669-59-3
M. Wt: 157.21 g/mol
InChI Key: KCTMTGOHHMRJHZ-UHFFFAOYSA-N
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Description

N-(Isobutoxymethyl)acrylamide (IBMA) is an organic compound used in many scientific and industrial applications. It is a monomer that can be used for the synthesis of various polymers and copolymers materials. It is also used as a cross-linking agent for proteins and nucleic acids. IBMA is an important building block for the development of novel materials with improved properties.

Scientific Research Applications

  • Radiation Therapy Dosimetry : N-(Isobutoxymethyl)acrylamide is used in polymer gel dosimeters for radiation therapy. It offers improved dose sensitivity and response, making it suitable for radiotherapy treatment planning systems (Rabaeh et al., 2018).

  • Controlled Polymer Synthesis and Degradation : The homopolymerization of N-(Isobutoxymethyl)acrylamide has been investigated for creating homopolymers and block copolymers. These materials have potential applications in various industries due to their thermal properties and unique degradation characteristics (King & Lessard, 2017).

  • Bioengineering Applications : Derivatives of N-(Isobutoxymethyl)acrylamide, like poly(N-isopropyl acrylamide), are used for nondestructive release of biological cells and proteins, beneficial in cell sheet engineering, tissue transplantation, and the study of bioadhesion (Cooperstein & Canavan, 2010).

  • Drug Delivery Systems : Acrylamide derivatives like poly(N-isopropyl acrylamide) are investigated for controlled drug delivery applications, highlighting the importance of temperature-sensitive polymers in pharmaceuticals (Convertine et al., 2004).

  • Study of Acrylamide Chemistry and Biochemistry : Research on acrylamide, the parent compound of N-(Isobutoxymethyl)acrylamide, explores its wide industrial applications and potential health impacts, providing foundational knowledge for understanding derivatives like N-(Isobutoxymethyl)acrylamide (Friedman, 2003).

  • Environmental and Health Studies : Studies on acrylamide and its metabolites in humans and animals offer insights into the metabolism, toxicity, and potential health risks associated with exposure to acrylamide-related compounds (Fennell et al., 2005).

  • Hydrogel Applications : N-(Isopropyl)acrylamide derivatives are used in the development of thermosensitive hydrogels for controlled drug release, highlighting the role of acrylamide derivatives in developing responsive materials for pharmaceutical applications (Gasztych et al., 2019).

  • Microgel Research : Acrylamide-based microgels, including derivatives of N-(Isopropylacrylamide), are researched for their responsive behavior and applications in nanotechnology, sensing, and catalysis (Begum et al., 2019).

  • Corrosion Inhibition Research : New acrylamide derivatives are explored as corrosion inhibitors, demonstrating the potential of N-(Isobutoxymethyl)acrylamide derivatives in industrial applications like protection of metals in acidic environments (Abu-Rayyan et al., 2022).

  • Biochemical Studies : Biochemical properties of acrylamide, which forms the basis for understanding N-(Isobutoxymethyl)acrylamide, are studied for insights into its reactivity and potential neurotoxic effects (Hashimoto & Aldridge, 1970).

properties

IUPAC Name

N-(2-methylpropoxymethyl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-4-8(10)9-6-11-5-7(2)3/h4,7H,1,5-6H2,2-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCTMTGOHHMRJHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2044848
Record name N-(Isobutoxymethyl)acrylamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 2-Propenamide, N-[(2-methylpropoxy)methyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

N-(Isobutoxymethyl)acrylamide

CAS RN

16669-59-3
Record name N-[(2-Methylpropoxy)methyl]-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16669-59-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Isobutoxymethyl)acrylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016669593
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenamide, N-[(2-methylpropoxy)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-(Isobutoxymethyl)acrylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(2-methylpropoxy)methyl]acrylamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.999
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(ISOBUTOXYMETHYL)ACRYLAMIDE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
155
Citations
B King, BH Lessard - Macromolecular Reaction Engineering, 2017 - Wiley Online Library
The homopolymerization of the water‐insoluble N‐(isobutoxymethyl)acrylamide (IBMA) is investigated for the first time by nitroxide‐mediated polymerization. The homopolymerization is …
Number of citations: 14 onlinelibrary.wiley.com
S Lotfy, AA Basfar, B Moftah, AA Al-Moussa - Nuclear Instruments and …, 2017 - Elsevier
A comparative study of nuclear magnetic resonance and UV–visible spectroscopy of dose-response for polymer gel dosimeters was performed. Dosimeters were prepared using N-(…
Number of citations: 20 www.sciencedirect.com
KA Rabaeh, MS Al-Ajaleen, MH Abuzayed… - Nuclear Instruments and …, 2019 - Elsevier
Normoxic N-(isobutoxymethyl)acrylamide polymer gel (NIBMAGAT) dosimeters have been prepared in deionized water with acetone as a co-solvent for radiotherapy with very low …
Number of citations: 23 www.sciencedirect.com
AA Basfar, B Moftah, S Lotfy, AA Al-Moussa… - Applied Radiation and …, 2019 - Elsevier
N-(Isobutoxymethyl) acrylamide (NIBMA) monomer in gelatin, named NIBMAGAT gel dosimeter, was prepared and investigated by nuclear magnetic imaging (NMR) for radiotherapy in …
Number of citations: 7 www.sciencedirect.com
PA Vernon, LR Dulak, R Deskin - Journal of the American …, 1990 - journals.sagepub.com
Derwel Lctb, liU-Protocol: The test material was occ1usively applied to the intact skin of two groups of four and two groups of two young adult male New Zealand White rabbits at 0.625, …
Number of citations: 2 journals.sagepub.com
K Rabaeh, M Al-Ajaleen, M Abuzayed… - … : European Journal of …, 2018 - physicamedica.com
Purpose A new and very low dose sensitivity of polymer gel dosimeter containing N-(isobutoxymethyl) acrylamide was introduced (Salah et al., 2017). A significant increase in dose …
Number of citations: 1 www.physicamedica.com
BJ Jang, HK Kim - 한국고분자학회학술대회연구논문초록집, 2016 - dbpia.co.kr
The poly acrylonitrile (PAN) based polymer electrolytes have a high conductivity and high mechanical property because of nitrile functional group in the side chain. Due to these …
Number of citations: 0 www.dbpia.co.kr
SS Baek, SJ Jang, SH Hwang - Elastomers and composites, 2016 - papersearch.net
Transparent acrylic pressure sensitive adhesives (PSAs) were successfully prepared by photopolymerization with 2-ethylhexyl acrylate (2-EHA) and 2-hydroxyethyl acrylate (2-HEA) as …
Number of citations: 3 papersearch.net
KM Kim, Masud, JM Ji, HK Kim - ACS Applied Energy Materials, 2020 - ACS Publications
… (24,37,38) Therefore, in our previous study, two different kinds of acrylamide monomers, N,N′-dimethyl acrylamide (DMAAm) and N-isobutoxymethyl acrylamide (BMAAm), were …
Number of citations: 10 pubs.acs.org
E CATIKER, T OZTURK, B SAVAS… - The Eurasia …, 2021 - dergipark.org.tr
… Using the PEG-dialkoxide as a macroinitiator, base-catalysed HTP of 2hydroxypropyl acrylate (HPA), and N-isobutoxymethyl acrylamide (BMA) were performed to achieve the novel ABA…
Number of citations: 1 dergipark.org.tr

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